(4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone
Description
Properties
IUPAC Name |
[4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c1-15-21-18(14-19(22-15)26-16-6-3-2-4-7-16)23-9-11-24(12-10-23)20(25)17-8-5-13-27-17/h2-8,13-14H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMBRUYITPHYLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Structurally similar compounds, such as 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1h-benzo[d]imidazoles, have been shown to interact with alpha1-adrenergic receptors. These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment.
Mode of Action
Based on the structural similarity to other compounds, it can be inferred that it may interact with its targets (such as alpha1-adrenergic receptors) to induce a therapeutic effect. The interaction with these receptors could lead to changes in cellular signaling pathways, affecting various physiological processes.
Biochemical Pathways
Alpha1-adrenergic receptors, which could be potential targets of this compound, are known to be involved in numerous neurodegenerative and psychiatric conditions. Therefore, the compound might influence these pathways and their downstream effects.
Biological Activity
The compound (4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone , also known as FPMINT, is a synthetic organic molecule with significant potential in medicinal chemistry. Its structure, which features a piperazine ring linked to a pyrimidine derivative and a thiophene moiety, suggests various interactions within biological systems. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of FPMINT is , with a molecular weight of approximately 380.5 g/mol. The compound's structure allows for diverse interactions with biological targets, making it a candidate for drug development.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀N₄O₂S |
| Molecular Weight | 380.5 g/mol |
| CAS Number | 946248-96-0 |
FPMINT primarily acts as an inhibitor of equilibrative nucleoside transporters (ENTs) , showing selectivity for ENT2 over ENT1. This selectivity is crucial for its pharmacological applications, particularly in modulating nucleoside transport within cells. By inhibiting these transporters, FPMINT can influence cellular uptake of nucleosides, potentially impacting various biochemical pathways related to cell proliferation and apoptosis.
Pharmacological Applications
- Anticancer Activity : FPMINT has been investigated for its potential in cancer therapy due to its ability to alter nucleoside metabolism. By inhibiting ENT2, it may enhance the efficacy of nucleoside analogs used in chemotherapy.
- Neuropharmacology : The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders. Its structural similarity to other piperazine derivatives known for anxiolytic and antipsychotic effects warrants further exploration.
Case Studies and Research Findings
Several studies have highlighted the biological activity of FPMINT:
- In vitro Studies : In laboratory settings, FPMINT demonstrated significant inhibition of ENT2 activity, leading to increased intracellular concentrations of nucleosides in various cancer cell lines. This effect was correlated with enhanced cytotoxicity when combined with standard chemotherapeutic agents.
- Animal Models : Preliminary studies using animal models have shown that FPMINT can reduce tumor growth rates when administered alongside conventional cancer treatments. These findings suggest that the compound may serve as an adjuvant therapy.
- Mechanistic Insights : Research focusing on the molecular interactions of FPMINT revealed that it binds competitively to the active site of ENT2, effectively blocking substrate access and reducing transporter activity.
Q & A
Basic: What synthetic routes are recommended for synthesizing (4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone, and how can reaction conditions be optimized?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution and coupling reactions. Key steps include:
- Piperazine functionalization : React piperazine derivatives with activated pyrimidine intermediates (e.g., 2-methyl-6-phenoxypyrimidin-4-yl chloride) in polar aprotic solvents (e.g., DCM) with a base like triethylamine (TEA) to promote substitution .
- Thiophene coupling : Use acylation reactions between piperazine intermediates and thiophene-2-carbonyl chloride under inert conditions.
- Optimization : Adjust stoichiometry (1.2 equiv of sulfonyl chloride for complete reaction), temperature (23°C for 12 hours), and purification methods (column chromatography with EtOAc:hexane gradients, Rf = 0.3–0.5) to improve yields (73–91%) .
Advanced: How can researchers resolve discrepancies in NMR data when characterizing novel piperazine-thiophene methanone derivatives?
Methodological Answer:
Discrepancies in / NMR spectra often arise from dynamic conformational changes or solvent effects. To address this:
- Deuterated solvent standardization : Use consistent solvents (e.g., CDCl) and internal references (TMS) .
- 2D NMR techniques : Employ HSQC and HMBC to confirm heteronuclear correlations, especially for overlapping piperazine/thiophene signals .
- Crystallographic validation : Compare with X-ray structures of analogous compounds (e.g., pyrimidine-piperazine hybrids) to verify bond angles and dihedral planes .
Basic: What analytical techniques are essential for confirming molecular structure and purity?
Methodological Answer:
- Chromatography : TLC (Rf tracking) and HPLC (≥95% purity) for preliminary purity assessment .
- Spectroscopy : / NMR for functional group identification and HRMS for exact mass confirmation (e.g., [M+H] with <2 ppm error) .
- Elemental analysis : Verify C/H/N ratios (e.g., CHNO) to rule out solvent residues .
Advanced: What strategies elucidate structure-activity relationships (SAR) for pyrimidine-piperazine hybrids targeting biological pathways?
Methodological Answer:
- Functional group modulation : Compare analogues with substituents on the pyrimidine (e.g., methyl vs. trifluoromethyl) to assess lipophilicity and metabolic stability .
- Enzymatic assays : Test inhibition of targets like DPP-4 or SCP1, correlating IC values with structural features (e.g., phenoxy vs. fluorophenyl groups) .
- Crystallography : Analyze binding modes of co-crystallized compounds (e.g., pyrimidine derivatives in kinase pockets) to guide rational design .
Basic: How should solubility challenges be addressed during in vitro bioactivity assays?
Methodological Answer:
- Solvent systems : Use DMSO stock solutions (≤1% v/v) with aqueous buffers (PBS) or cyclodextrin-based solubilizers to maintain compound stability .
- Sonication : Apply brief ultrasonic pulses (10–15 sec) to disperse aggregates .
- Surfactant addition : Include non-ionic surfactants (e.g., Tween-80) in cell culture media to enhance bioavailability .
Advanced: What computational methods predict binding affinities with targets like SCP1?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger to screen poses in catalytic sites (e.g., SCP1 phosphatase domain) .
- MD simulations : Run 100-ns trajectories in explicit solvent (AMBER force field) to assess binding stability and hydrogen-bond networks .
- Free-energy calculations : Apply MM-PBSA/GBSA to quantify contributions of key residues (e.g., Arg45/Lys72 in SCP1) .
Basic: What safety precautions are necessary during synthesis?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., sulfonyl chlorides) .
- Waste disposal : Neutralize acidic/basic byproducts before disposal in designated containers .
Advanced: How can conflicting bioactivity data between enzymatic and cell-based assays be validated?
Methodological Answer:
- Assay optimization : Standardize cell permeability (e.g., measure intracellular concentrations via LC-MS) and ATP levels (CellTiter-Glo) to rule out cytotoxicity .
- Proteomic profiling : Use phosphoproteomics to identify off-target effects in cell-based models .
- Orthogonal assays : Compare results across SPR (binding affinity), enzymatic (IC), and phenotypic (e.g., apoptosis) readouts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
